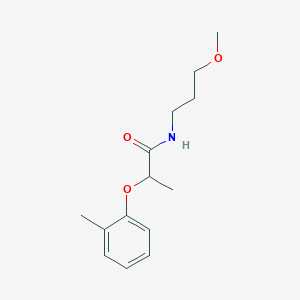![molecular formula C17H17NO3S B4775490 propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B4775490.png)
propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate
Übersicht
Beschreibung
Propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate, also known as PTAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, chemistry, and materials science.
Wirkmechanismus
The exact mechanism of action of propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate is not fully understood. However, it has been suggested that propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate has been shown to exhibit anti-inflammatory and anti-tumor effects in various in vitro and in vivo studies. In addition, propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate has also been shown to exhibit antioxidant and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
Propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate has several advantages for lab experiments, such as its easy synthesis method and its potential applications in various fields. However, propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate. Some of these include:
1. Further investigation of the mechanism of action of propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate.
2. Development of novel drugs based on the anti-inflammatory and anti-tumor properties of propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate.
3. Synthesis of new organic compounds using propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate as a building block.
4. Exploration of the potential applications of propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate in materials science.
Conclusion:
In conclusion, propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, chemistry, and materials science. propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate exhibits anti-inflammatory and anti-tumor properties and has been extensively studied for its potential applications. Further research is needed to fully understand the mechanism of action of propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate and to explore its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate has been extensively studied for its potential applications in various fields such as medicine, chemistry, and materials science. In medicine, propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of novel drugs. In chemistry, propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate has been used as a building block for the synthesis of various organic compounds. In materials science, propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate has been used as a precursor for the synthesis of metal-organic frameworks.
Eigenschaften
IUPAC Name |
propyl 4-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-2-11-21-17(20)13-5-7-14(8-6-13)18-16(19)10-9-15-4-3-12-22-15/h3-10,12H,2,11H2,1H3,(H,18,19)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSVDHSFOVINMV-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-ethoxy-4-{[4-(4-vinylbenzyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4775410.png)
![N-(2-bromophenyl)-2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4775411.png)
![1-methyl-3-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4775416.png)
![4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide](/img/structure/B4775426.png)
![1-(2,6-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4775434.png)

![1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-3-methylpiperidine](/img/structure/B4775450.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4775463.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4775504.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4775510.png)

![3-methyl-1-[2-(3-methyl-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4775517.png)
